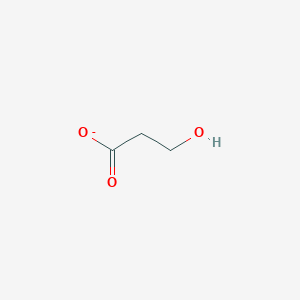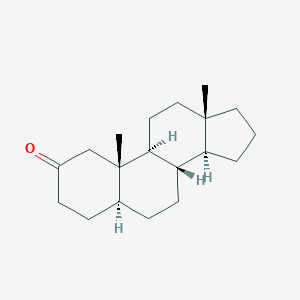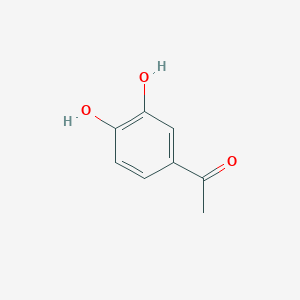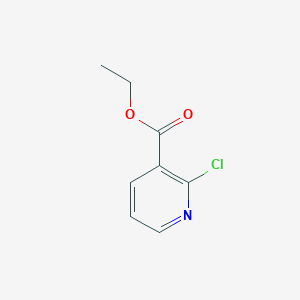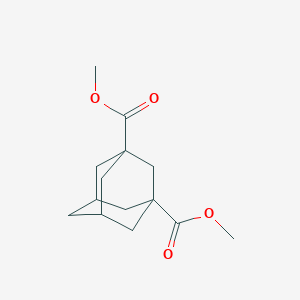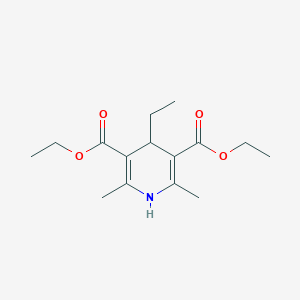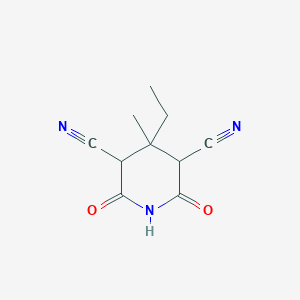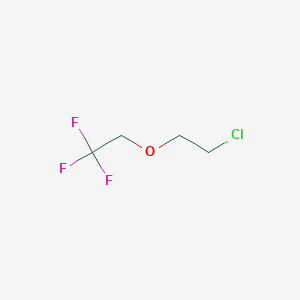
2-(2-Chloroethoxy)-1,1,1-trifluoroethane
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2-Chloroethoxy)-1,1,1-trifluoroethane involves various catalytic processes. For instance, trifluoroethene, a similar compound, can be catalytically synthesized with high selectivity in the hydrodechlorination of 1,1,2-trichlorotrifluoroethane, under specific temperature and pressure conditions using Bi–Pd supported on metal oxides (Ohnishi, Suzuki, & Ichikawa, 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, such as 1,2-Difluoro-1,1,2,2-tetrachloroethane, has been analyzed using electron diffraction methods revealing the existence of isomeric forms and providing detailed measurements of bond distances and angles (Iwasaki, Nagase, & Kojima, 1957).
Chemical Reactions and Properties
The chemical reactivity of related compounds includes the cleavage of unactivated carbon-chlorine bonds via a single electron transfer (SET) process using transition-metal catalysis, which can yield various fluorinated products with excellent yields (Xiaojun & Qing-Yun, 2012).
Physical Properties Analysis
The physical properties of compounds like 2-(2-Chloroethoxy)-1,1,1-trifluoroethane can be determined by studying similar chemicals. For instance, the vapor-phase catalytic reaction of 1,1,1-trifluoro-2-chloroethane with anhydrous hydrogen fluoride has been investigated, revealing high selectivity and providing insights into phase transitions of catalyst materials at different temperatures (Quan et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of fluorinated compounds, can be significantly different from their non-fluorinated counterparts due to the high electronegativity and small size of the fluorine atom. This affects various reaction pathways and product selectivities. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a chemical intermediate, involves multiple steps including Hofmann degradation and oxidative chlorination (Hang-dong, 2010).
Aplicaciones Científicas De Investigación
Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : “2-(2-Chloroethoxy)ethanol” is used in the analysis of thermophysical property data. It’s included in the NIST/TRC Web Thermo Tables (WTT), a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
- Method : The data for this compound were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, viscosity, and thermal conductivity .
Synthesis of Temperature-Responsive Block Copolymers
- Field : Polymer Chemistry
- Application : “2-(2-Chloroethoxy)ethanol” is used in the synthesis of temperature-responsive block copolymers, specifically poly(2-(dimethyl amino)ethyl methacrylate)-b-poly(N-isopropylacrylamide) [PDMAEMA-b-PNIPAM] .
- Method : The synthesis involves a combination of redox polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. Poly-N-isopropylacrylamide (PNIPAM-Cl) is acquired by redox polymerization of N-isopropylacrylamide (NIPAM) using 2-(2-chloroethoxy)ethanol .
- Results : The synthesized temperature-responsive block copolymer was characterized using various methods such as nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, thermogravimetric analysis, elemental analysis, differential scanning calorimetry, scanning electron microscope, and UV–Vis .
Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : “2-(2-Chloroethoxy)ethanol” is an important intermediate of pharmaceutical chemicals . It’s used in the synthesis of various pharmaceuticals .
- Method : The preparation method involves taking diglycol as the raw material to react with metaboric acid anhydride in the presence of a solvent to obtain an intermediate metaboric acid tri-(2-chloroethyl-1-radical)-ethyl ester .
- Results : The reaction is easy to operate, mild in system, and produces little by-products. The content and yield of the product are high, and the boric acid can be recycled and applied mechanically .
Environmental Applications
- Field : Environmental Science
- Application : “2-(2-Chloroethoxy)ethanol” has negligible potential to bioaccumulate in the tissues of organisms that inhabit aquatic or terrestrial matrices .
- Method : The bioconcentration factor (BCF) of the substance is calculated based on its chemical properties .
- Results : The calculated BCF of “2-(2-Chloroethoxy)ethanol” is 3.2, which is below the threshold of 2000, indicating that the substance has a low potential for bioaccumulation .
Industrial Applications
- Field : Industrial Chemistry
- Application : “2-(2-Chloroethoxy)ethanol” is used as the base solvent in a localized high-concentration electrolyte (LHCE) system for the development of batteries .
- Method : The electrolyte system contains lithium bis(fluorosulfonyl)imide (LiFSI), “2-(2-Chloroethoxy)ethanol”, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .
- Results : The formulated chloroether electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V .
Flame-Retardant Battery Electrolytes
- Field : Energy Storage
- Application : “2-(2-Chloroethoxy)ethanol” is used as the base solvent in a localized high-concentration electrolyte (LHCE) system for the development of batteries . The additional chlorine groups improve the oxidation stability and turn the highly flammable parent molecule DEE into a flame retardant, increasing the flashpoint from 35°C to 126°C .
- Method : The electrolyte system contains lithium bis(fluorosulfonyl)imide (LiFSI), “2-(2-Chloroethoxy)ethanol”, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .
- Results : The team found that the formulated chloroether electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V . LiF/LiCl-enriched interphases formed on the cathode and the anode effectively suppress undesired side reactions for better cycling life .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chloroethoxy)-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF3O/c5-1-2-9-3-4(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPSSKGNQJKXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594105 | |
| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |
CAS RN |
1537-70-8 | |
| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroethyl 2,2,2-trifluoroethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





